N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a benzothiazole core fused with a pyrrolidine-2-carboxamide moiety, substituted with a 3-ethyl group on the benzothiazole ring and a 4-methoxybenzenesulfonyl group on the pyrrolidine nitrogen. The (2E)-configuration ensures planar geometry, which may influence binding interactions with biological targets .
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-23-17-7-4-5-9-19(17)29-21(23)22-20(25)18-8-6-14-24(18)30(26,27)16-12-10-15(28-2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBBGCVYWRCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrrolidine ring and the methoxybenzenesulfonyl group. Common reagents used in these reactions include ethylamine, sulfur, and methoxybenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The methoxybenzenesulfonyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
a. N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
- Key Difference : Addition of a 6-methyl group on the benzothiazole ring.
- This substitution may enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
b. (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide (CAS 1048649-79-1)
- Key Differences :
- 6-ethoxy group on benzothiazole.
- 2-methoxyethyl substituent at position 3.
- Tosyl (p-toluenesulfonyl) instead of 4-methoxybenzenesulfonyl.
- The tosyl group’s methyl substituent increases hydrophobicity compared to the methoxy group, which could influence metabolic stability .
c. (E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide (CAS 1048660-07-6)
- Key Differences :
- 4-chlorophenylsulfonyl group.
- 3-allyl and 6-ethyl substituents on benzothiazole.
- The allyl group introduces unsaturation, possibly affecting conformational flexibility .
d. N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide (CAS 533868-89-2)
- Key Differences :
- 4-ethoxy group on benzothiazole.
- Sulfonyl group attached to benzamide rather than pyrrolidine.
- Impact: The ethoxy group at position 4 may disrupt π-π stacking interactions.
Physicochemical and Electronic Properties
| Property | Original Compound | 6-Methyl Analog | Tosyl Analog | 4-Chloro Analog |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 4.1 | 4.5 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 | 6 |
| Rotatable Bonds | 5 | 5 | 7 | 7 |
| Polar Surface Area (Ų) | 105 | 105 | 98 | 105 |
- Trends :
- Lipophilicity : Increases with bulky substituents (e.g., tosyl, chloro groups).
- Polarity : The 4-methoxybenzenesulfonyl group in the original compound balances hydrophilicity and hydrophobicity better than chloro or tosyl derivatives.
Crystallographic and Conformational Insights
- The original compound’s planar benzothiazole-pyrrolidine system is conducive to crystal packing dominated by van der Waals interactions, as observed in SHELX-refined structures .
- Analogs with allyl or methoxyethyl substituents (e.g., CAS 1048660-07-6) may exhibit twisted conformations , reducing crystallinity compared to the original compound .
- Hydrogen-bonding patterns in the original compound (e.g., sulfonyl oxygen interactions) are critical for stability, as highlighted in graph-set analyses .
Biological Activity
N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiazole moiety and subsequent modifications to introduce the pyrrolidine and sulfonyl groups. A copper-catalyzed one-pot reaction has been noted as an effective method for synthesizing related compounds, which may also apply here.
Anticancer Properties
The compound has shown promising anticancer activity , particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro cytotoxicity assays demonstrated that it exhibits comparable efficacy to standard chemotherapeutic agents like Cisplatin.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | Cisplatin | 9 |
| HeLa | 12 | Cisplatin | 11 |
Antibacterial Activity
In addition to its anticancer properties, the compound has been evaluated for antibacterial activity against various strains. Preliminary studies indicate moderate to good antibacterial effects, particularly against Gram-positive bacteria. Comparative studies with positive controls like Streptomycin highlighted its potential as an antimicrobial agent.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within cancer cells and bacteria. Studies suggest that compounds with similar structural features may inhibit critical enzymes or disrupt cellular processes necessary for proliferation and survival.
Case Studies
Several case studies have investigated the pharmacological profiles of benzothiazole derivatives, including those similar to this compound. For instance:
- Study on MCF-7 Cells : A study demonstrated that benzothiazole derivatives could induce apoptosis in MCF-7 cells through the activation of caspase pathways.
- Antimicrobial Efficacy : Another investigation compared various benzothiazole compounds and found that those with sulfonamide moieties exhibited enhanced antibacterial properties against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
